molecular formula C21H19Cl2N3O3 B252000 N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

Cat. No. B252000
M. Wt: 432.3 g/mol
InChI Key: YVTUUEWWPGCSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, also known as JNJ-1661010, is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a role in pain, inflammation, and other physiological processes. JNJ-1661010 has been studied for its potential therapeutic applications in pain management, inflammation, and anxiety disorders.

Mechanism of Action

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide works by inhibiting the FAAH enzyme, which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide increases the levels of anandamide, which can activate cannabinoid receptors in the body. Activation of these receptors can lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to increase the levels of anandamide in the body, which can activate cannabinoid receptors. Activation of these receptors can lead to the reduction of pain and inflammation. N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has also been shown to have anxiolytic effects, possibly through the modulation of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been used extensively in preclinical studies to investigate its potential therapeutic applications. One advantage of N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is its selectivity for FAAH, which reduces the likelihood of off-target effects. However, N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has a relatively short half-life, which can limit its effectiveness in some studies.

Future Directions

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has shown promising results in preclinical studies for its potential therapeutic applications. Future research could focus on the development of more potent and selective FAAH inhibitors. Additionally, clinical trials could investigate the safety and efficacy of N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide in humans for the treatment of pain, inflammation, and anxiety disorders.

Synthesis Methods

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The exact details of the synthesis method have not been disclosed in the public domain.

Scientific Research Applications

N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been studied extensively for its potential therapeutic applications. Preclinical studies have shown that N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has also been shown to have anxiolytic effects in animal models of anxiety disorders.

properties

Molecular Formula

C21H19Cl2N3O3

Molecular Weight

432.3 g/mol

IUPAC Name

N-[3-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C21H19Cl2N3O3/c1-13-3-4-14(12-26-13)20(27)24-9-2-10-25-21(28)19-8-7-18(29-19)16-11-15(22)5-6-17(16)23/h3-8,11-12H,2,9-10H2,1H3,(H,24,27)(H,25,28)

InChI Key

YVTUUEWWPGCSMH-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.